molecular formula C9H5ClF3NO2 B6331677 (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoic acid CAS No. 246022-34-4

(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoic acid

Cat. No.: B6331677
CAS No.: 246022-34-4
M. Wt: 251.59 g/mol
InChI Key: BAXMSADTVIOWTL-OWOJBTEDSA-N
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Description

(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoic acid is a compound characterized by the presence of a trifluoromethyl group and a chloro-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often involve the use of triethylamine as a base and isocyanates as reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The chloro substituent can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoic acid is unique due to the combination of the trifluoromethyl group, chloro substituent, and prop-2-enoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO2/c10-6-3-5(9(11,12)13)4-14-7(6)1-2-8(15)16/h1-4H,(H,15,16)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXMSADTVIOWTL-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)/C=C/C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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